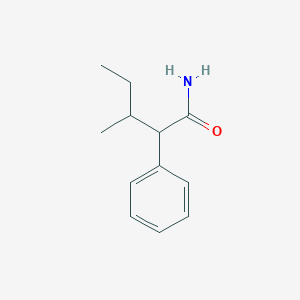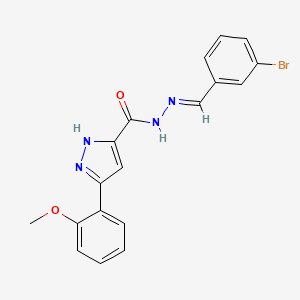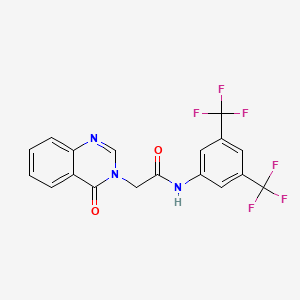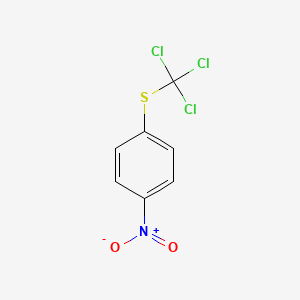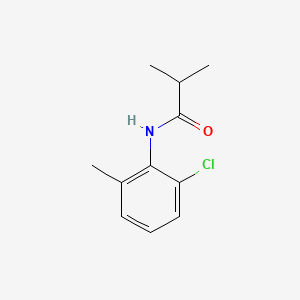
o-Isobutyrotoluidide, 6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Isobutyrotoluidide, 6-chloro-: is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Isobutyrotoluidide, 6-chloro- typically involves the reaction of 2-chloro-6-methylaniline with isobutyryl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of o-Isobutyrotoluidide, 6-chloro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: o-Isobutyrotoluidide, 6-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: o-Isobutyrotoluidide, 6-chloro- is used as an intermediate in the synthesis of various organic compounds . It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme interactions and inhibition . It is also used in the development of biochemical assays .
Medicine: It is studied for its pharmacological properties and potential use in drug design .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals . It is also used in the formulation of certain polymers and resins .
Mechanism of Action
The mechanism of action of o-Isobutyrotoluidide, 6-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites . This interaction can lead to changes in the enzyme’s conformation and function . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
4-Chloro-o-toluidine: This compound has a similar structure but differs in the position of the chlorine atom.
2-Chloro-6-methylaniline: This is a precursor in the synthesis of o-Isobutyrotoluidide, 6-chloro- and shares similar chemical properties.
Uniqueness: o-Isobutyrotoluidide, 6-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
70289-11-1 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H14ClNO/c1-7(2)11(14)13-10-8(3)5-4-6-9(10)12/h4-7H,1-3H3,(H,13,14) |
InChI Key |
OAFBBKGNQZVRKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11962310.png)
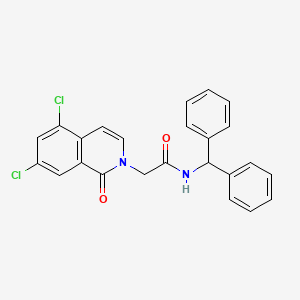

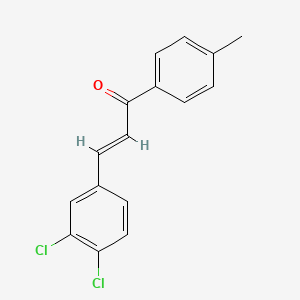
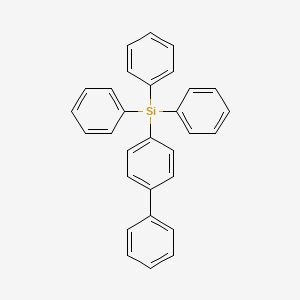
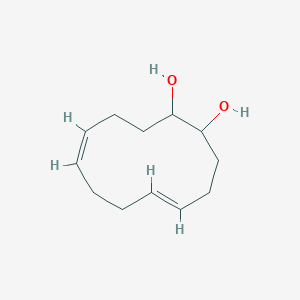
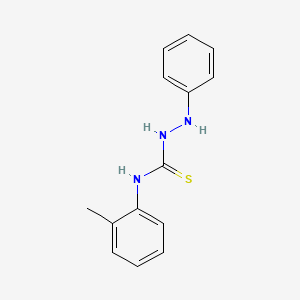
![(2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11962358.png)
